molecular formula C21H25NO6S B2877139 Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 72625-07-1

Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2877139
CAS No.: 72625-07-1
M. Wt: 419.49
InChI Key: SYESHSJPKCQEJC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin, a protein essential for microtubule dynamics, which is crucial for cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these proteins, the compound can disrupt normal cellular processes, potentially leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division . Inhibition of Hsp90 can lead to the degradation of its client proteins, affecting multiple signaling pathways . The compound also inhibits TrxR, an enzyme involved in the cellular response to oxidative stress .

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it might have good bioavailability . TMP is a pharmacophore present in many potent agents and is known to enhance the activity of derivatives at comparable concentrations .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-5-28-21(24)17-13-8-6-7-9-16(13)29-20(17)22-19(23)12-10-14(25-2)18(27-4)15(11-12)26-3/h10-11H,5-9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESHSJPKCQEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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